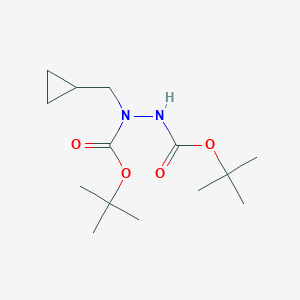![molecular formula C18H12N6OS2 B2587386 N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide CAS No. 1903152-38-4](/img/structure/B2587386.png)
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound is a heterocyclic compound that contains a thiophene ring, a triazolo ring, a pyridazine ring, and a benzothiazole ring . It is a white solid . The compound is available for purchase for research use.
Molecular Structure Analysis
The compound has a molecular formula of C19H16N6O2S and a molecular weight of 392.44. The 1H NMR and 13C NMR data are available .Physical And Chemical Properties Analysis
The compound is a white solid . It has a molecular formula of C19H16N6O2S and a molecular weight of 392.44. The 1H NMR and 13C NMR data are available .Applications De Recherche Scientifique
Anticancer Activity
The core structure of this compound, which includes triazolothiadiazine, has been associated with anticancer properties. The ability to interact with various cancer targets due to its hydrogen bond accepting and donating characteristics makes it a valuable pharmacophore in the design of anticancer drugs .
Antimicrobial Activity
Compounds with the triazolothiadiazine scaffold have shown significant antimicrobial activity. This makes our compound of interest potentially useful in the development of new antimicrobial agents that could be effective against a range of bacterial and fungal pathogens .
Analgesic and Anti-inflammatory Activity
The analgesic and anti-inflammatory activities of thiazole derivatives, which are part of the compound’s structure, suggest its potential application in pain management and inflammation control. This could lead to the development of new medications for chronic pain conditions and inflammatory diseases .
Antioxidant Properties
The triazolothiadiazine core is also known for its antioxidant properties. Antioxidants are crucial in reducing oxidative stress within the body, which can prevent cell damage and play a role in the management of various oxidative stress-related diseases .
Antiviral Applications
The compound’s structure is conducive to antiviral activity, making it a candidate for the development of new antiviral drugs. This is particularly relevant in the ongoing search for effective treatments against emerging viral infections .
Enzyme Inhibition
This compound could serve as an enzyme inhibitor, targeting enzymes like carbonic anhydrase, cholinesterase, and others. Enzyme inhibitors are important in the treatment of various conditions, including glaucoma, Alzheimer’s disease, and obesity .
Antitubercular Agents
Given the ongoing challenge of tuberculosis and the emergence of drug-resistant strains, the compound’s potential as an antitubercular agent is of significant interest. It could contribute to the development of new therapies to combat this global health issue .
Drug Design and Development
The compound’s versatile structure makes it an excellent candidate for drug design and development. Its ability to be modified and interact with different biological targets allows for the rational design of new drugs aimed at treating multifunctional diseases .
Orientations Futures
Propriétés
IUPAC Name |
N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6OS2/c25-17(18-20-13-3-1-2-4-14(13)27-18)19-9-16-22-21-15-6-5-12(23-24(15)16)11-7-8-26-10-11/h1-8,10H,9H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADBUKURVVCRCIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=NN=C4N3N=C(C=C4)C5=CSC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

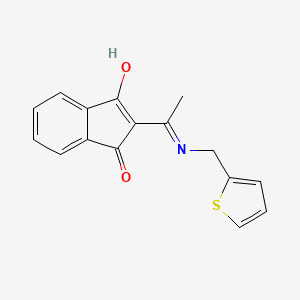
![(Z)-3-((4-benzoylphenyl)imino)-3H-benzo[f]chromene-2-carboxamide](/img/structure/B2587305.png)
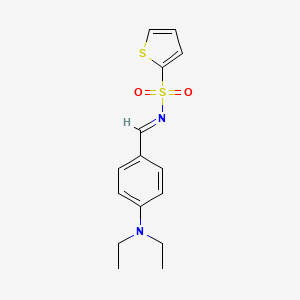
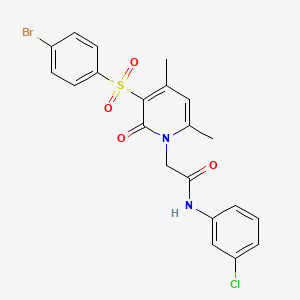
![Methyl 7-(2,3-dichlorophenyl)-5-ethyl-2-(methylthio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2587310.png)
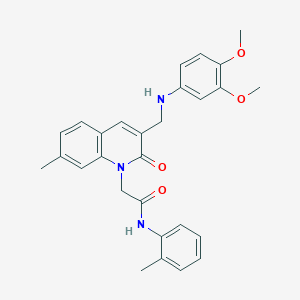
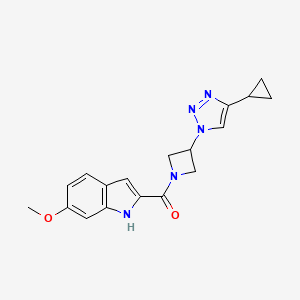
![N-cyclopropyl-1-[6-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}thio)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2587314.png)
![N-[1-(benzenesulfonyl)-3,4-dihydro-2H-quinolin-7-yl]cyclopropanecarboxamide](/img/structure/B2587316.png)

![N-(2-{[2,3'-bithiophene]-5-yl}-2-hydroxyethyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2587322.png)
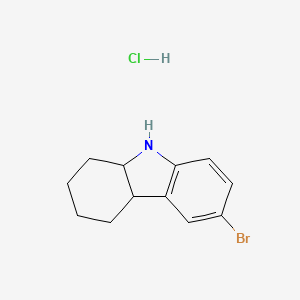
![5-(3,4-dimethoxyphenyl)-1-(3-methoxybenzyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2587325.png)
